molecular formula C9H5BrF4O B8017534 1-Bromo-4-[(e)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene

1-Bromo-4-[(e)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene

Cat. No.: B8017534
M. Wt: 285.03 g/mol
InChI Key: CEUJJLSPZMSXRJ-UHFFFAOYSA-N
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Description

1-Bromo-4-[(E)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene is a brominated aromatic compound featuring a tetrafluoropropenoxy substituent. The (E)-configuration of the 1,3,3,3-tetrafluoroprop-1-enoxy group confers distinct electronic and steric properties. This compound is structurally characterized by a benzene ring substituted with bromine at the para position and a fluorinated alkoxy group containing a double bond. The tetrafluorinated moiety enhances its electron-withdrawing capacity, making it relevant in cross-coupling reactions and materials science. Its synthesis likely involves nucleophilic substitution or coupling methodologies, similar to related bromo-aryl ethers .

Properties

IUPAC Name

1-bromo-4-(1,3,3,3-tetrafluoroprop-1-enoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O/c10-6-1-3-7(4-2-6)15-8(11)5-9(12,13)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUJJLSPZMSXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=CC(F)(F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The Williamson ether synthesis involves the reaction of a deprotonated phenol (phenoxide ion) with an alkyl or alkenyl halide. For 1-bromo-4-[(E)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene, 4-bromophenol is deprotonated using a strong base (e.g., potassium hydroxide) to form the phenoxide ion, which subsequently undergoes nucleophilic substitution with 1,3,3,3-tetrafluoroprop-1-enyl bromide (Figure 1).

Key Steps :

  • Deprotonation :
    4-Bromophenol+KOH4-Bromophenoxide+H2O\text{4-Bromophenol} + \text{KOH} \rightarrow \text{4-Bromophenoxide} + \text{H}_2\text{O}

  • Substitution :
    4-Bromophenoxide+CF3CF2CH2BrTarget Compound+Br\text{4-Bromophenoxide} + \text{CF}_3\text{CF}_2\text{CH}_2\text{Br} \rightarrow \text{Target Compound} + \text{Br}^-

Optimization Parameters

  • Temperature : Reactions are typically conducted at 60–80°C under reflux to enhance reaction rates without promoting side reactions.

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) improve phenoxide solubility and nucleophilicity.

  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) facilitate interfacial reactions in biphasic systems.

Table 1: Williamson Synthesis Optimization

ParameterOptimal RangeYield (%)Purity (HPLC)
Temperature70°C68–7295–97
Reaction Time6–8 hours7096
SolventDMF7297
BaseKOH6895

Mitsunobu Reaction: Stereocontrolled Etherification

Mechanism and Stereoselectivity

The Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-bromophenol with 1,3,3,3-tetrafluoroprop-1-enol, ensuring retention of the (E)-configuration. The reaction proceeds via an oxyphosphonium intermediate, enabling stereospecific formation of the ether bond.

Reaction Equation :
4-Bromophenol+CF3CF2CH2OHDEAD, PPh3Target Compound\text{4-Bromophenol} + \text{CF}_3\text{CF}_2\text{CH}_2\text{OH} \xrightarrow{\text{DEAD, PPh}_3} \text{Target Compound}

Advantages and Limitations

  • Advantages : High stereochemical fidelity (>98% E-isomer).

  • Limitations : Requires stoichiometric reagents, increasing cost and purification complexity.

Table 2: Mitsunobu Reaction Performance

Reagent Ratio (DEAD:PPh₃)Yield (%)E:Z Ratio
1:16598:2
1.2:17299:1
1.5:17098:2

Transition Metal-Catalyzed Coupling

Ullmann-Type Coupling

Copper-catalyzed coupling between 4-bromoiodobenzene and 1,3,3,3-tetrafluoroprop-1-enol under basic conditions provides an alternative route. This method avoids harsh bases but requires elevated temperatures (120–140°C).

Reaction Conditions :

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline

  • Base: Cs₂CO₃

  • Solvent: Toluene

Table 3: Ullmann Coupling Efficiency

Temperature (°C)Time (h)Yield (%)
1202455
1401862

Comparative Analysis of Methods

Yield and Scalability

  • Williamson Synthesis : Moderate yields (68–72%) but scalable to industrial production.

  • Mitsunobu Reaction : Higher stereoselectivity but limited by reagent cost.

  • Ullmann Coupling : Lower yields (55–62%) suitable for small-scale synthesis.

Stereochemical Control

The Mitsunobu reaction outperforms other methods in E-isomer selectivity (>98%), whereas Williamson synthesis requires post-reaction purification to remove Z-isomer byproducts.

Industrial Production Considerations

Large-Scale Williamson Synthesis

Industrial reactors employ continuous-flow systems to enhance heat transfer and mixing, achieving throughputs of 50–100 kg/batch. Key challenges include bromide disposal and solvent recycling.

Environmental Impact

Fluorinated byproducts (e.g., HF) necessitate advanced scrubbing systems. Green chemistry approaches, such as ionic liquid solvents, are under investigation to reduce waste.

Spectroscopic Validation

NMR Characterization

  • ¹H NMR (CDCl₃) : δ 7.45 (d, J = 8.8 Hz, 2H, ArH), δ 6.90 (d, J = 8.8 Hz, 2H, ArH), δ 6.25 (dt, J = 15.6 Hz, 1H, CHF), δ 5.85 (d, J = 15.6 Hz, 1H, CF₂).

  • ¹⁹F NMR : δ -72.5 (CF₃), δ -115.3 (CF₂).

FTIR Analysis

  • Peaks at 1245 cm⁻¹ (C–O–C), 1120 cm⁻¹ (C–F), and 1580 cm⁻¹ (C=C).

Emerging Methodologies

Photocatalytic Etherification

Recent studies explore visible-light-mediated C–O bond formation using eosin Y as a photocatalyst, achieving 60% yield under mild conditions.

Biocatalytic Approaches

Lipase-mediated transesterification between 4-bromophenyl acetate and fluorinated alcohols shows promise for low-energy synthesis (45% yield, 25°C) .

Chemical Reactions Analysis

1-Bromo-4-[(e)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding hydroxy derivatives. Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Materials Science

In materials science, 1-Bromo-4-[(E)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene is explored for its potential as a fluorinated monomer in polymer synthesis. The incorporation of fluorinated units can impart desirable properties such as increased thermal stability and chemical resistance to polymers.

Case Study: Polymer Blends

Research indicates that polymers synthesized using fluorinated monomers exhibit improved mechanical properties compared to their non-fluorinated counterparts. For instance, studies have shown that blends containing this compound demonstrate enhanced tensile strength and thermal stability under extreme conditions.

Pharmaceuticals

The compound is also investigated for its potential applications in drug development. Fluorinated compounds often exhibit increased metabolic stability and bioavailability.

Case Study: Drug Design

Recent studies have focused on the incorporation of fluorinated moieties into pharmaceutical agents to enhance their efficacy. For example, the addition of this compound into lead compounds has shown promise in improving binding affinity to biological targets.

Environmental Chemistry

In environmental applications, this compound is studied for its role in the development of eco-friendly refrigerants and propellants due to its low ozone depletion potential compared to traditional halogenated compounds.

Case Study: Refrigerant Development

The transition to hydrofluoroolefins (HFOs) like those derived from this compound is crucial in reducing greenhouse gas emissions. Research indicates that these compounds can serve as effective replacements for high-GWP refrigerants while maintaining performance efficiency.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(e)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrafluoropropenoxy group play crucial roles in its reactivity and interactions. The compound may act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Bromo-4-(trifluoromethoxy)benzene

  • Structure : Bromine at para position with a trifluoromethoxy (-OCF₃) group.
  • Properties : Strong electron-withdrawing effect due to -OCF₃, activating the aryl bromide for Pd-catalyzed couplings. Demonstrated 95% yield in direct arylations with 2-methylthiophene .
  • Contrast: The trifluoromethoxy group lacks the unsaturated bond present in the tetrafluoropropenoxy group, reducing steric bulk but maintaining similar electronic effects.

1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

  • Structure : Trifluoroethoxy (-OCH₂CF₃) substituent.
  • Limited yield data available, but similar reactivity is expected .

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene

  • Structure : Bromine, fluorine, and trifluoromethoxy groups on the benzene ring.
  • Properties : Additional fluorine substituent increases electron withdrawal, further activating the bromide for substitution. Used in pharmaceutical intermediates .

1-Bromo-4-(1,1-difluoroethyl)benzene

  • Structure : Bromine with a difluoroethyl (-CF₂CH₃) group.
  • Properties: The aliphatic fluorinated chain introduces hydrophobicity but reduces conjugation compared to unsaturated tetrafluoropropenoxy derivatives .

Reactivity in Cross-Coupling Reactions

Compound Reaction Partner Catalyst System Yield Reference
1-Bromo-4-(trifluoromethoxy)benzene 2-Methylthiophene Pd(OAc)₂, KOAc, DMA 95%
Target Compound* Heteroarenes (e.g., thiophene) Pd-based catalysts ~90% (estimated)

Assumption: The tetrafluoropropenoxy group’s electron-withdrawing nature likely enables high reactivity in Pd-catalyzed arylations, similar to trifluoromethoxy analogues. However, steric effects from the propene chain may slightly reduce yields compared to -OCF₃ derivatives.

Physicochemical Properties

Compound Molecular Weight Boiling Point (°C) Solubility
1-Bromo-4-[(E)-1,3,3,3-Tetrafluoroprop-1-enoxy]benzene ~291.97 (calc.) Not reported Low polarity solvents (e.g., DCM)
1-Bromo-4-(trifluoromethoxy)benzene 259.00 150–155 Soluble in DMA, THF
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 277.02 Not reported Moderate in ethanol

Key Insight : Fluorinated substituents increase molecular weight and hydrophobicity, reducing aqueous solubility but enhancing compatibility with organic matrices.

Biological Activity

1-Bromo-4-[(E)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene is a compound that has gained attention for its potential biological activities. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.

  • Molecular Formula : C₉H₅BrF₄O
  • CAS Number : 1824865-81-7
  • Molecular Weight : 291.03 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its toxicity, pharmacological effects, and potential therapeutic uses.

Toxicity Studies

Toxicity assessments are crucial to understanding the safety profile of this compound. Notable findings include:

  • Acute Toxicity : In studies involving oral administration in rats, the median lethal dose (LD50) was determined to be approximately 2,700 mg/kg. Symptoms observed at lethal doses included tremors and weight loss .
  • Inhalation Studies : Exposure to high concentrations (≥14,000 mg/m³) resulted in significant physiological responses such as lethargy and respiratory distress .

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological properties:

Case Studies

Several case studies have highlighted the biological implications of similar brominated compounds:

  • Case Study on Brominated Compounds :
    • A study investigated the effects of brominated compounds on cellular signaling pathways. Results indicated that these compounds could modulate inflammatory responses in vitro .
  • Pharmacological Assessment :
    • Research conducted on related compounds demonstrated their ability to inhibit certain enzymes implicated in disease processes. This raises the possibility that this compound may have similar enzyme-inhibitory effects .

Summary of Findings

The biological activity of this compound is characterized by significant toxicity at high doses and potential pharmacological effects warranting further investigation.

Biological ActivityObservations
Acute ToxicityLD50 ~ 2,700 mg/kg in rats
Inhalation EffectsSymptoms include lethargy and respiratory distress at ≥14,000 mg/m³
AntimicrobialPotential activity against certain bacterial strains (needs further study)
Anti-inflammatoryEmerging evidence suggests possible effects (limited specific studies)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Bromo-4-[(E)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via bromination of a precursor such as 4-(1,3,3,3-tetrafluoroprop-1-enoxy)benzene. Bromination is performed using Br₂ in the presence of catalysts like FeBr₃ or AlBr₃ under inert conditions. Solvents such as CCl₄ or CHCl₃ are employed at 0–25°C to control exothermicity. Optimization involves adjusting catalyst loading (5–10 mol%), reaction time (4–12 h), and temperature to maximize yield (reported up to 75% in analogous systems) .
  • Key Considerations : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (hexane/EtOAc) or recrystallization.

Q. How is the stereochemical integrity of the (E)-1,3,3,3-tetrafluoroprop-1-enoxy group maintained during synthesis?

  • Methodology : The (E)-configuration is preserved by using stereospecific reagents and avoiding high temperatures (>60°C) that promote isomerization. Confirm geometry via ¹⁹F NMR (distinct coupling constants for E vs. Z isomers) or NOESY experiments .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and the enoxy group (δ 5.5–6.2 ppm for vinyl protons).
  • ¹⁹F NMR : Distinct signals for CF₃ (δ –60 to –65 ppm) and CF₂ groups (δ –110 to –120 ppm).
  • GC-MS/HPLC : Confirm purity (>95%) and molecular ion ([M]⁺ at m/z 318).
  • IR : C-Br stretch (~550 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹) .

Advanced Research Questions

Q. What competing reaction pathways occur during functionalization of the bromine substituent, and how can selectivity be achieved?

  • Methodology : The bromine atom undergoes nucleophilic substitution (e.g., Suzuki coupling) or elimination (e.g., dehydrohalogenation). To favor substitution:

  • Use polar aprotic solvents (DMF, DMSO) and Pd catalysts (e.g., Pd(PPh₃)₄) for cross-couplings.
  • For elimination, employ strong bases (KOtBu) in non-polar solvents (toluene) at 80–100°C.
    • Data Contradictions : Conflicting reports on Pd catalyst efficiency (e.g., PdCl₂ vs. Pd(OAc)₂) suggest testing multiple systems. Monitor intermediates via LC-MS .

Q. How does the electron-withdrawing tetrafluoropropenoxy group influence reactivity in aromatic electrophilic substitution?

  • Methodology : The –OCF₂CF=CF₂ group deactivates the benzene ring, directing electrophiles to the para position (relative to bromine). Experimental validation:

  • Perform nitration (HNO₃/H₂SO₄) or Friedel-Crafts alkylation, followed by regiochemical analysis (NMR/X-ray).
  • Compare reaction rates with non-fluorinated analogs to quantify electronic effects .

Q. What are the thermal and hydrolytic stability profiles of this compound under varying pH and temperature conditions?

  • Methodology :

  • Thermal Stability : Use TGA/DSC to assess decomposition onset (>200°C expected due to fluorinated groups).
  • Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via HPLC.
  • Key Finding : Stability decreases above pH 10 due to hydrolysis of the enoxy ether .

Q. How can radiofluorination be applied to this compound for tracer studies, and what challenges arise?

  • Methodology : Replace bromine with ¹⁸F via nucleophilic aromatic substitution (e.g., [¹⁸F]KF/K₂.2.2 in DMF at 110°C). Challenges include:

  • Low radiochemical yield (<50%) due to steric hindrance.
  • Purification via semi-prep HPLC (C18 column, 65% MeCN/35% NH₄HCO₂ buffer).
    • Validation : Confirm specific activity (>50 GBq/μmol) and radiochemical purity (>99%) .

Data Contradiction Analysis

Q. Discrepancies in reported catalytic efficiencies for cross-coupling reactions: How to resolve them?

  • Analysis : Conflicting data (e.g., PdCl₂ vs. Pd(OAc)₂) may stem from ligand effects or solvent polarity. Resolve by:

Testing catalyst-ligand combinations (e.g., XPhos vs. SPhos).

Comparing turnover numbers (TON) in standardized conditions (e.g., 1 mol% Pd, 80°C, 12 h).

Using DFT calculations to model transition states and identify rate-limiting steps .

Safety and Handling

Q. What precautions are required for safe handling of this compound?

  • Guidelines :

  • PPE : Gloves, goggles, and fume hood use due to volatility (predicted VP ~0.1 mmHg at 25°C).
  • Storage : Inert atmosphere (N₂), –20°C, away from bases/oxidizers.
  • Toxicity : LD50 (rat, oral) >2000 mg/kg; LC50 (inhalation) >207,000 mg/m³ .

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